molecular formula C21H23N3O4S B2931458 N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-methylbenzenesulfonamide CAS No. 921833-10-5

N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-methylbenzenesulfonamide

Cat. No. B2931458
CAS RN: 921833-10-5
M. Wt: 413.49
InChI Key: IAIZAGUHGJQCJJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

Synthesis analysis involves detailing the chemical reactions used to synthesize the compound. This can include the starting materials, reagents, catalysts, and conditions used in each step of the synthesis .


Molecular Structure Analysis

Molecular structure analysis involves determining the arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .


Chemical Reactions Analysis

This involves studying the reactions that the compound can undergo. This can include its reactivity with various reagents, its behavior under different conditions, and the products it forms .


Physical And Chemical Properties Analysis

This involves determining properties such as the compound’s melting point, boiling point, solubility, and stability. It can also include its spectroscopic properties, such as its UV/Vis, IR, NMR, and mass spectra .

Scientific Research Applications

Synthesis and Antimicrobial Activity

One area of scientific research involving sulfonamide derivatives like "N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-methylbenzenesulfonamide" focuses on their synthesis and evaluation for antimicrobial properties. For instance, a study by Sarvaiya, Gulati, and Patel (2019) explored the synthesis of arylazopyrazole pyrimidone clubbed heterocyclic compounds, which included sulfonamide derivatives. These compounds were evaluated for their antimicrobial activity against various bacteria and fungi, showcasing the potential of sulfonamide derivatives in developing new antimicrobial agents (Sarvaiya, Gulati, & Patel, 2019).

Synthesis and Antitumor Activity

Another significant area of research is the investigation of sulfonamide derivatives for their antitumor activity. Abbassi et al. (2014) synthesized N‐[6‐indazolyl]arylsulfonamides and N‐[alkoxy‐6‐indazolyl]arylsulfonamides, evaluating their antiproliferative and apoptotic activities against human tumor cell lines. Some compounds exhibited significant antiproliferative activity and induced apoptosis in a dose-dependent manner, highlighting the potential therapeutic applications of sulfonamide derivatives in cancer treatment (Abbassi et al., 2014).

Synthesis and Structural Characterization

Research also extends to the synthesis and structural characterization of sulfonamide derivatives. Cheng De-ju (2015) discussed the synthesis of methylbenzenesulfonamide CCR5 antagonists, which can be used as targeting preparations in preventing human HIV-1 infection. The study emphasizes the importance of structural characterization in understanding the bioactivity of these compounds (Cheng De-ju, 2015).

Mechanism of Action

If the compound is biologically active, the mechanism of action refers to how it exerts its effects at the molecular level. This often involves interactions with proteins or other biomolecules .

Safety and Hazards

This involves assessing the compound’s toxicity, flammability, and environmental impact. It can also include precautions that should be taken when handling the compound .

properties

IUPAC Name

N-[2-[3-(4-ethoxyphenyl)-6-oxopyridazin-1-yl]ethyl]-3-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O4S/c1-3-28-18-9-7-17(8-10-18)20-11-12-21(25)24(23-20)14-13-22-29(26,27)19-6-4-5-16(2)15-19/h4-12,15,22H,3,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAIZAGUHGJQCJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNS(=O)(=O)C3=CC=CC(=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-methylbenzenesulfonamide

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